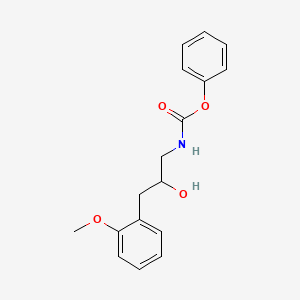
Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group, a hydroxy group, and a methoxyphenyl group attached to a propyl carbamate backbone. Its structural complexity allows it to participate in diverse chemical reactions and exhibit various biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate typically involves the reaction of phenyl isocyanate with 2-hydroxy-3-(2-methoxyphenyl)propanol. This reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohol derivatives.
科学的研究の応用
Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate exerts its effects involves interactions with various molecular targets. The hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on biomolecules, modulating their function.
類似化合物との比較
2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate: This compound shares a similar backbone but differs in the substitution pattern on the phenyl ring.
Methocarbamol: A muscle relaxant with a similar carbamate structure but different pharmacological properties.
Uniqueness: Phenyl (2-hydroxy-3-(2-methoxyphenyl)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
phenyl N-[2-hydroxy-3-(2-methoxyphenyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-16-10-6-5-7-13(16)11-14(19)12-18-17(20)22-15-8-3-2-4-9-15/h2-10,14,19H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHQMLBMBPOFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CNC(=O)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














